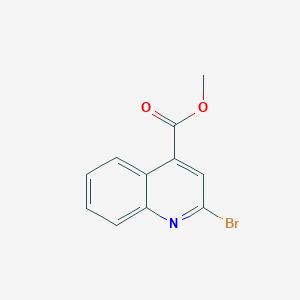

Methyl 2-bromoquinoline-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUMUZZMUBBGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103502-48-3 | |

| Record name | methyl 2-bromoquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-bromoquinoline-4-carboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Methyl 2-bromoquinoline-4-carboxylate, a key intermediate in the development of novel therapeutics. Quinoline derivatives have long been recognized for their vast pharmacological potential, serving as the structural core for a multitude of approved drugs.[1][2][3][4] This document details a robust and reproducible synthetic pathway, starting from readily available precursors, and outlines a comprehensive analytical workflow for the structural elucidation and purity assessment of the final compound. We delve into the mechanistic underpinnings of the synthetic strategy and provide practical, field-proven insights to guide researchers in their synthetic endeavors. This guide is intended for chemists, pharmacologists, and drug development professionals seeking to leverage this versatile scaffold in their research and development pipelines.

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of therapeutic applications.[1][2][3] From the pioneering antimalarial drug quinine to modern anticancer agents, the quinoline core has consistently demonstrated its versatility in interacting with diverse biological targets.[3][5] Its unique electronic properties and the ability to be functionalized at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2]

This compound, in particular, serves as a crucial building block in organic synthesis. The presence of a bromine atom at the 2-position and a methyl ester at the 4-position offers orthogonal reactivity, enabling selective modifications to construct more complex molecular architectures. This strategic functionalization makes it an invaluable precursor for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[4][5]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic strategy involves two key transformations: the formation of the quinoline core followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies 2-bromoquinoline-4-carboxylic acid as the immediate precursor. This carboxylic acid can be accessed from 2-hydroxyquinoline-4-carboxylic acid, which in turn can be synthesized via established named reactions for quinoline synthesis.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Quinoline Core: The Pfitzinger Reaction

The Pfitzinger reaction is a reliable method for the synthesis of quinoline-4-carboxylic acids.[6][7] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of the precursor, 2-hydroxyquinoline-4-carboxylic acid, isatin is reacted with a suitable ketone.

Reaction Mechanism: The reaction proceeds through the initial formation of an adduct between isatin and the enolate of the ketone, followed by cyclization and subsequent dehydration to yield the quinoline ring system.

Bromination of the Quinoline Core

The conversion of 2-hydroxyquinoline-4-carboxylic acid to 2-bromoquinoline-4-carboxylic acid is a critical step. This transformation can be achieved using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).[8]

Causality of Experimental Choice: The use of phosphorus-based brominating agents is preferred as they effectively replace the hydroxyl group at the 2-position of the quinoline ring with a bromine atom. The reaction typically requires heating to drive the conversion to completion.

Esterification to Yield the Final Product

The final step in the synthesis is the esterification of 2-bromoquinoline-4-carboxylic acid to afford this compound. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method.[9]

Alternative Esterification Methods: For substrates that may be sensitive to strongly acidic conditions, other esterification methods can be employed. These include the use of diazomethane, or coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).[10][11]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Synthesis of 2-Bromoquinoline-4-carboxylic acid

This procedure is adapted from established literature methods.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxyquinoline-4-carboxylic acid | 189.17 | 4.0 g | 21.2 mmol |

| Phosphorus tribromide (PBr₃) | 270.69 | 25.0 g | 92.4 mmol |

| Toluene | 92.14 | 40 mL | - |

| Ethyl acetate | 88.11 | 500 mL | - |

| 1N Sodium hydroxide (NaOH) | 40.00 | 150 mL | - |

| 1N Hydrochloric acid (HCl) | 36.46 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-hydroxyquinoline-4-carboxylic acid (4.0 g, 21.2 mmol) and toluene (40 mL).

-

Carefully add phosphorus tribromide (25.0 g, 92.4 mmol) to the mixture.

-

Heat the reaction mixture to reflux at 100°C for 3 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into crushed ice.

-

Extract the aqueous mixture with ethyl acetate (2 x 250 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Dissolve the residue in 1N sodium hydroxide solution (150 mL) and wash with ethyl acetate (2 x 100 mL) to remove any non-acidic impurities.

-

Adjust the pH of the aqueous phase to 3 with 1N hydrochloric acid to precipitate a white solid.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-bromoquinoline-4-carboxylic acid.

Expected Yield: ~56%

Caption: Workflow for the synthesis of 2-bromoquinoline-4-carboxylic acid.

Synthesis of this compound

This procedure follows the principles of Fischer esterification.[9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromoquinoline-4-carboxylic acid | 252.06 | 3.0 g | 11.9 mmol |

| Methanol | 32.04 | 50 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Ethyl acetate | 88.11 | 100 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Suspend 2-bromoquinoline-4-carboxylic acid (3.0 g, 11.9 mmol) in methanol (50 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL).

-

Heat the reaction mixture to reflux for 6 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: High

Sources

- 1. nbinno.com [nbinno.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. iipseries.org [iipseries.org]

- 8. 2-BROMOQUINOLINE-4-CARBOXYLIC ACID | 15733-87-6 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Methyl 2-bromoquinoline-4-carboxylate: A Comprehensive Technical Guide on its Physicochemical Properties and Synthetic Utility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of Methyl 2-bromoquinoline-4-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document outlines its core physicochemical properties, spectroscopic signature, and chemical reactivity. Emphasis is placed on its synthetic applications, particularly in the construction of novel bioactive molecules. Detailed, field-tested protocols for its synthesis and subsequent chemical transformations are provided, grounded in established chemical principles. This guide is intended to serve as a comprehensive resource for researchers leveraging this versatile compound in drug discovery and materials science.

Core Molecular Profile and Physicochemical Characteristics

This compound is a substituted quinoline derivative featuring a bromine atom at the C2 position and a methyl ester at the C4 position. This specific arrangement of functional groups makes it a highly valuable intermediate. The electron-withdrawing nature of the quinoline nitrogen and the ester group activates the C2 position, making the bromo group a good leaving group for nucleophilic substitution reactions.

Key Physicochemical Data:

A summary of the essential physical and chemical properties is presented below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Data |

| Molecular Formula | C₁₁H₈BrNO₂[1][2] |

| Molecular Weight | 266.09 g/mol [1][3] |

| CAS Number | 103502-48-3[4] |

| Appearance | Off-white to pink solid[3] |

| Melting Point | Data not consistently available; isomers have varied melting points. For example, Methyl 4-bromoquinoline-6-carboxylate melts at 145-150 °C. |

| Boiling Point | 374.6±22.0 °C (Predicted)[3] |

| Density | 1.557±0.06 g/cm³ (Predicted)[3] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Storage | Store in a dry, sealed environment at room temperature.[3] |

Molecular Structure Diagram:

Caption: Generalized workflow for metal-catalyzed cross-coupling reactions.

Reactivity at the C4-Position: Ester Transformations

The methyl ester at the C4 position can be readily transformed into other functional groups.

Protocol: Saponification to 2-bromoquinoline-4-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a common precursor for amides and other derivatives. [5] Materials:

-

This compound

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (e.g., 2M)

-

Aqueous Hydrochloric Acid (HCl) (e.g., 2M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or THF in a round-bottom flask.

-

Hydrolysis: Add an excess of aqueous NaOH or LiOH solution (2.0-3.0 eq.) to the flask.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add aqueous HCl to neutralize the base and acidify the solution to a pH of ~2-3, which will precipitate the carboxylic acid product.

-

Extraction: Extract the product from the aqueous mixture using a separating funnel with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 2-bromoquinoline-4-carboxylic acid as a solid.

Synthesis Protocol

This compound can be synthesized from its corresponding carboxylic acid via Fischer esterification.

Protocol: Fischer Esterification of 2-bromoquinoline-4-carboxylic acid

Materials:

-

2-bromoquinoline-4-carboxylic acid [5]* Methanol (reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

Procedure:

-

Setup: Suspend 2-bromoquinoline-4-carboxylic acid (1.0 eq.) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (4-12 h). Monitor the reaction by TLC.

-

Quenching: After completion, cool the mixture to room temperature and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extraction: Extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram:

Caption: Key steps in the synthesis via Fischer esterification.

Applications in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmaceuticals. [6]this compound is a key starting material for synthesizing libraries of novel quinoline derivatives for biological screening. Its derivatives have been investigated for various therapeutic applications, including:

-

Anticancer Agents: Functionalization at the C2 position has led to the development of compounds that target various cancer-related pathways. [7]* Antimicrobial Agents: The quinoline core is present in many antibacterial and antimalarial drugs. New derivatives are constantly being explored to combat drug resistance. [8]* Enzyme Inhibitors: The rigid quinoline scaffold is ideal for designing specific inhibitors that fit into the active sites of enzymes, such as DNA gyrase. [9]

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed. [10][11]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

ResearchGate. (n.d.). Some reactions of 2‐bromo‐ and 3‐bromoquinolines. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-(4-bromophenyl)quinoline-4-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H8BrNO2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 8-bromoquinoline-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromoquinoline-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Bromoquinoline. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-Bromoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-bromoquinoline-2-carboxylate (C11H8BrNO2). Retrieved from [Link]

-

PubChemLite. (n.d.). 7-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2). Retrieved from [Link]

-

HMDB. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). methyl 4-bromoquinoline-7-carboxylate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

-

Bentham Science Publishers. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-8-cyanoquinoline-2-carboxylate. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - Methyl 4-bromoquinoline-2-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. 623583-88-0 CAS MSDS (METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]

- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 7-bromoquinoline-4-carboxylate | 220844-76-8 [sigmaaldrich.com]

Methyl 2-bromoquinoline-4-carboxylate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-bromoquinoline-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document delves into its chemical identity, physicochemical properties, and detailed safety and handling protocols derived from authoritative Safety Data Sheets (SDS). Furthermore, it outlines a robust, two-step synthetic pathway, beginning with the foundational Pfitzinger reaction to yield the carboxylic acid precursor, followed by a standard esterification procedure. The guide also explores the compound's significance and applications in drug discovery, supported by its reactivity and potential as a scaffold for novel therapeutic agents. Spectroscopic data and detailed experimental procedures are included to provide a practical resource for researchers in the field.

Chemical Identity and Physicochemical Properties

This compound is a quinoline derivative featuring a bromine substituent at the 2-position and a methyl ester at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103502-48-3 | [1] |

| Molecular Formula | C₁₁H₈BrNO₂ | [2] |

| Molecular Weight | 266.09 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | No common synonyms | |

| Appearance | Off-white to pale yellow solid (typical) | General chemical knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | General chemical knowledge |

Safety Data Sheet (SDS) Synopsis and Handling Precautions

A thorough understanding of the safety profile of this compound is paramount for its safe handling and use in a laboratory setting. The following information is a synthesis of data from multiple supplier Safety Data Sheets.[3][4][5][6][7]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][7]

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][6]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated skin contact.[3][6]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[6]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4][5]

First Aid Measures

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-bromoquinoline-4-carboxylic acid, via the Pfitzinger reaction. The second step is the esterification of the carboxylic acid to the methyl ester.

Step 1: Pfitzinger Synthesis of 2-Bromoquinoline-4-carboxylic Acid

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[8][9]

Caption: The Pfitzinger reaction workflow for quinoline-4-carboxylic acid synthesis.

Experimental Protocol: Synthesis of 2-Bromoquinoline-4-carboxylic Acid [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3-4 equivalents) in ethanol or a mixture of ethanol and water.

-

Addition of Carbonyl Compound: To the stirred solution, add the α-methylene carbonyl compound (e.g., bromoacetone or a precursor that can generate a bromo-substituted enolate, 1-1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4.

-

Isolation: The product, 2-bromoquinoline-4-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to this compound

The carboxylic acid is then converted to its methyl ester via a standard acid-catalyzed esterification.

Caption: Fischer esterification of 2-bromoquinoline-4-carboxylic acid.

Experimental Protocol: Synthesis of this compound [11]

-

Reaction Setup: Suspend 2-bromoquinoline-4-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

Table 2: Representative Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2-8.0 (m, 2H, Ar-H), ~7.8-7.5 (m, 3H, Ar-H), ~4.0 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165 (C=O), ~150-120 (Ar-C), ~53 (-OCH₃) |

| IR (KBr, cm⁻¹) | ν: ~3050 (Ar C-H stretch), ~1720 (C=O ester stretch), ~1600, 1550 (C=C, C=N aromatic ring stretch), ~1250 (C-O stretch) |

| Mass Spec. (EI) | m/z: 265/267 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of -OCH₃ and -COOCH₃ |

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[19][20][21] this compound, with its reactive bromine atom and ester functionality, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Novel Antimicrobial Agents

The quinoline core is present in several antibacterial and antimalarial drugs. The 2-bromo substituent on this compound is susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophores. For instance, it can be reacted with amines, thiols, and other nucleophiles to generate a library of derivatives for antimicrobial screening.[10]

Scaffold for Anticancer Drug Development

Numerous quinoline derivatives have demonstrated potent anticancer activity.[22] The planarity of the quinoline ring system allows for intercalation with DNA, while various substituents can interact with specific enzymes or receptors. The bromo and ester groups of this compound provide handles for the synthesis of compounds targeting kinases, topoisomerases, or other cancer-related proteins.

Intermediate in the Synthesis of Bioactive Heterocycles

The ester group can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further functionalization. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This versatility makes this compound a key intermediate in the synthesis of a diverse range of heterocyclic compounds with potential biological activities.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its synthesis is well-established, and its reactivity allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. The potential for this compound to serve as a scaffold for the development of new therapeutic agents warrants its continued investigation.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

Course Hero. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 8-bromoquinoline-2-carboxylate. Retrieved from [Link]

-

Organic Chemistry Class Notes. (n.d.). Mass Spec and IR Spectroscopy in Organic Chem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... Retrieved from [Link]

-

JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in. Retrieved from [Link]

-

Crash Course. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Retrieved from [Link]

-

Organic Chemistry Notes. (n.d.). Mass Spectrometry and IR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

-

ResearchGate. (n.d.). 1 H NMR of 2-methylquinoline-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

-

Bentham Science Publishers. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]

-

PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. synzeal.com [synzeal.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. cpachem.com [cpachem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 12. acgpubs.org [acgpubs.org]

- 13. fiveable.me [fiveable.me]

- 14. thecrashcourse.com [thecrashcourse.com]

- 15. chemistrynotes.com [chemistrynotes.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

Spectroscopic Characterization of Methyl 2-bromoquinoline-4-carboxylate: A Technical Guide

Introduction

Methyl 2-bromoquinoline-4-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1][2] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from structurally related compounds, offering a predictive framework for researchers.

The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, reflecting a field-proven approach to spectroscopic analysis.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers.[3][4] For this compound, the ¹H NMR spectrum is anticipated to show signals in the aromatic and aliphatic regions, characteristic of the quinoline core and the methyl ester group, respectively.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound in a standard solvent like CDCl₃ are summarized below. These predictions are based on established data for similar bromoquinoline and quinoline-4-carboxylate systems.[3][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.3 | Singlet (s) | - |

| H-5 | ~8.2 | Doublet (d) | ~8.5 |

| H-8 | ~8.1 | Doublet (d) | ~8.5 |

| H-6 | ~7.8 | Triplet (t) or ddd | ~7.5, ~1.5 |

| H-7 | ~7.6 | Triplet (t) or ddd | ~7.5, ~1.5 |

| -OCH₃ | ~4.0 | Singlet (s) | - |

Interpretation and Causality

-

H-3: This proton is on the pyridine ring and is adjacent to the electron-withdrawing carboxylate group at C-4, but lacks adjacent protons for coupling, hence it is expected to appear as a singlet at a downfield chemical shift.

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene portion of the quinoline ring will exhibit characteristic splitting patterns. H-5 and H-8 are ortho to the ring fusion and are expected to be the most deshielded of this system, appearing as doublets due to coupling with H-6 and H-7, respectively.[6] H-6 and H-7 are expected to appear as triplets or doublets of doublets due to coupling with their ortho and meta neighbors.[6]

-

Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group are in an aliphatic environment and are not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift around 4.0 ppm is characteristic for a methyl ester.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The higher field strength improves signal dispersion and resolution, which is crucial for interpreting complex aromatic regions.[6]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.[3] For this compound, a proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C-2 (C-Br) | ~145 |

| C-4 (C-COOCH₃) | ~148 |

| C-8a | ~147 |

| C-4a | ~128 |

| C-5 | ~130 |

| C-6 | ~129 |

| C-7 | ~128 |

| C-8 | ~127 |

| C-3 | ~122 |

| -OCH₃ | ~53 |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to appear at the lowest field, around 165 ppm.[7]

-

Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-4a, and C-8a) will have their chemical shifts significantly influenced by these groups. The C-2 carbon attached to the electronegative bromine atom will be deshielded. Similarly, C-4, attached to the carboxylate group, will also be downfield.

-

Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons (C-3, C-5, C-6, C-7, C-8) will be in the typical aromatic region of 120-140 ppm.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at a characteristic upfield position, around 53 ppm.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required due to the low natural abundance of ¹³C.[3]

-

Instrument Setup: A 100 MHz (for carbon) or higher spectrometer is used.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transform, phasing, and referencing to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying functional groups.[8]

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretching | Aromatic |

| ~2950 | C-H stretching | -OCH₃ |

| ~1725 | C=O stretching | Ester |

| ~1600, ~1570, ~1480 | C=C and C=N stretching | Quinoline ring |

| ~1250 | C-O stretching | Ester |

| ~1100-1000 | C-Br stretching | Aryl bromide |

| ~850-750 | C-H out-of-plane bending | Aromatic |

Interpretation of Key Bands

-

C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic signal and confirms the presence of the ester carbonyl group.[9] The position is typical for an α,β-unsaturated ester.

-

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.[10][11]

-

C-O Stretch: The C-O single bond stretch of the ester group will likely appear as a strong band in the 1300-1200 cm⁻¹ region.[12]

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.[2]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides the molecular weight of the compound and structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The monoisotopic mass of C₁₁H₈BrNO₂ is 264.9738 Da.[14] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show a characteristic molecular ion cluster with two peaks of nearly equal intensity at m/z 265 and 267. This "M" and "M+2" pattern is a definitive indicator of the presence of one bromine atom.

-

Major Fragment Ions: The fragmentation of the molecular ion is initiated by the ionization process, typically electron ionization (EI).[15] Key predicted fragmentations include:

-

Loss of -OCH₃: A peak at m/z 234/236 ([M - 31]⁺) corresponding to the loss of the methoxy radical from the ester group.

-

Loss of -COOCH₃: A peak at m/z 206/208 ([M - 59]⁺) due to the loss of the entire carbomethoxy group.

-

Loss of Br: A peak at m/z 186 ([M - 79/81]⁺) from the loss of the bromine radical.

-

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for small molecules. This high energy causes both ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of a novel compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to build a cohesive and validated structural assignment.

Caption: A flowchart illustrating the logical workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization has been outlined. The provided experimental protocols represent standard, robust methodologies for acquiring high-quality data. This integrated approach is essential for the unambiguous structural determination of novel compounds in a research and development setting, ensuring scientific integrity and enabling further investigation into their potential applications.

References

- Benchchem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.

- Benchchem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.

- Supporting Information.

- The Royal Society of Chemistry. Supporting Information.

- MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.

- MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.

- Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.

- The Royal Society of Chemistry. Supporting Information.

- IOSR Journal. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory.

- The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- PubChemLite. This compound (C11H8BrNO2).

-

Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

- Fragmentation and Interpretation of Spectra.

- ResearchGate. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using...

- ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

- chemicalbook. ETHYL 6-BROMO-2-METHYLQUINOLINE-4-CARBOXYLATE synthesis.

- ResearchGate. Mass spectra of alkylquinolines.

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available from: [Link]

- PMC - NIH. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

-

YouTube. common fragmentation mechanisms in mass spectrometry. Available from: [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. Available from: [Link]

- PMC - NIH. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates.

-

SpectraBase. Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

-

PubChemLite. Methyl 4-bromoquinoline-2-carboxylate (C11H8BrNO2). Available from: [Link]

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

-

PubChem. 2-Bromoquinoline-4-carboxylic acid. Available from: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available from: [Link]

Sources

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Methyl 2-Bromoquinoline-4-Carboxylate in Common Organic Solvents

Abstract

Methyl 2-bromoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of solubility, present detailed experimental protocols for its quantification, and discuss the critical factors that influence the dissolution process. This document is intended to serve as a practical resource for laboratory professionals, offering both foundational knowledge and actionable methodologies.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical parameter. It influences a multitude of processes, including reaction kinetics, purification, formulation, and bioavailability. A thorough understanding of a compound's solubility profile allows for the rational selection of solvents for chemical synthesis, the development of effective crystallization procedures, and the design of suitable drug delivery systems.

Quinoline derivatives, in particular, are known for their diverse pharmacological activities, including antimalarial, anticancer, and antiviral properties.[1][2] The solubility of these compounds can be influenced by factors such as pH, ionic strength, and temperature.[1][2][3] This guide will provide the necessary tools to systematically evaluate these factors for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

-

Molecular Formula: C₁₁H₈BrNO₂[4]

-

Molecular Weight: 266.09 g/mol

-

Appearance: Solid

-

Predicted XlogP: 3.1[4]

The positive XlogP value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. The general principle of "like dissolves like" is a useful starting point; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5][6]

Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The process of dissolution involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.

Several factors influence the solubility of organic compounds:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[7]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][8]

-

pH and Ionic Strength: For ionizable compounds, pH can significantly alter solubility by converting the molecule into a more soluble salt form.[1][2][9] While this compound is not strongly acidic or basic, the quinoline nitrogen can be protonated under acidic conditions, potentially increasing aqueous solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a series of well-defined experimental protocols. The choice of method often depends on the required accuracy, throughput, and available instrumentation.

Solvent Selection

A range of common organic solvents should be selected to cover a spectrum of polarities.

Table 1: Suggested Organic Solvents for Solubility Screening

| Solvent Class | Examples | Polarity Index |

| Non-Polar | Hexane, Toluene, Diethyl Ether | 0.1 - 2.8 |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | 3.7 - 5.1 |

| Polar Protic | Methanol, Ethanol, Isopropanol | 5.1 - 6.6 |

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of the target compound.

Caption: General workflow for the experimental determination of solubility.

Detailed Experimental Protocols

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its accuracy.[10]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[10]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11][12]

For rapid screening, kinetic solubility methods are often employed.[13] These methods involve precipitating the compound from a stock solution (e.g., in DMSO) into the test solvent.[12]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).

-

Precipitation: Add a small aliquot of the stock solution to each test solvent in a 96-well plate.

-

Incubation and Measurement: After a short incubation period, measure the amount of precipitate formed using nephelometry or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtration.[13]

Analytical Techniques for Quantification

The accurate determination of solubility relies on precise quantification of the dissolved solute.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying compounds in a mixture.[14][15]

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Analysis: Inject the standards and the filtered supernatant samples into the HPLC system.

-

Quantification: Determine the concentration of the unknown samples by comparing their peak areas to the calibration curve.

Caption: Workflow for solubility determination using HPLC.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for quantification, provided the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[16][17]

Methodology:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve.

-

Sample Analysis: Dilute the filtered supernatant to fall within the linear range of the calibration curve and measure its absorbance.

-

Concentration Calculation: Calculate the concentration of the original supernatant using the calibration curve and the dilution factor.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 2: Example Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Hexane | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Toluene | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Dichloromethane | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Acetone | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethyl Acetate | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Methanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. By following the detailed protocols and utilizing the appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the progress of research and drug discovery.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.

- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.

- Solubility of Things. (n.d.).

- Benchchem. (n.d.).

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- El-Daly, S. A., & Al-Sokary, S. A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 545-553.

- (n.d.).

- Solubility of Things. (n.d.).

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934–942.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- (n.d.).

- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- (n.d.).

- PubChem. (n.d.).

- PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid.

- PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid.

- BLD Pharm. (n.d.). 2-Methylquinoline-4-carboxylic acid.

- PubChem. (n.d.).

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. improvedpharma.com [improvedpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. scirp.org [scirp.org]

Mechanism of Friedländer synthesis for quinoline derivatives.

An In-Depth Technical Guide to the Mechanism of Friedländer Synthesis for Quinoline Derivatives

Abstract

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since its discovery by Paul Friedländer in 1882, remains one of the most direct and versatile methods for the preparation of quinoline derivatives.[1][2] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is fundamental to the synthesis of a vast number of pharmacologically active compounds.[3][4] Quinolines are privileged scaffolds in drug development, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3] This guide provides a comprehensive examination of the Friedländer synthesis, focusing on its core mechanism, the influence of catalytic systems, substrate scope, and practical experimental considerations. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal reaction.

Introduction: The Strategic Importance of the Friedländer Annulation

The synthesis of the quinoline ring system is of paramount importance in medicinal chemistry. The Friedländer annulation provides a powerful and convergent approach, constructing the bicyclic system in a single synthetic operation from readily available precursors.[5] The reaction is typically promoted by either acid or base catalysis and involves a condensation followed by a cyclodehydration step.[2] While other methods like the Skraup, Doebner-von Miller, and Combes syntheses exist, the Friedländer approach often offers milder reaction conditions and greater flexibility for introducing a variety of substituents onto both the benzene and pyridine rings of the quinoline core.[6][7] Understanding the mechanistic nuances of this reaction is critical for optimizing reaction conditions, controlling regioselectivity, and expanding its application to the synthesis of complex molecular targets.

The Core Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer synthesis can be influenced by the specific substrates and reaction conditions employed. However, two primary pathways are generally considered viable.[1] Detailed mechanistic studies suggest that under the most common acidic or basic conditions, the reaction initiates with an intermolecular aldol condensation.[6][8]

Pathway A: The Aldol-First Mechanism

This is the most widely accepted mechanism under typical catalytic conditions.[6]

-

Step 1: Aldol Condensation (Rate-Limiting Step): The reaction begins with an acid- or base-catalyzed aldol condensation between the 2-aminoaryl carbonyl compound (1 ) and the enolizable ketone or aldehyde (2 ). The base facilitates the deprotonation of the α-methylene group to form an enolate, which then acts as a nucleophile. Under acidic conditions, the carbonyl of compound 2 is activated by protonation. This initial condensation forms the aldol adduct (3 ). This step is generally considered the rate-determining step of the reaction.[1]

-

Step 2: Cyclization via Dehydration: The aldol adduct (3 ) rapidly loses a molecule of water to form an α,β-unsaturated carbonyl intermediate (4 ).

-

Step 3: Intramolecular Imine Formation and Aromatization: The amino group of the intermediate (4 ) then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the stable, aromatic quinoline ring (7 ).[9]

Pathway B: The Schiff Base-First Mechanism

An alternative pathway involves the initial formation of a Schiff base (imine).

-

Step 1: Schiff Base Formation: The amino group of the 2-aminoaryl carbonyl (1 ) condenses with the carbonyl group of the methylene partner (2 ) to form a Schiff base intermediate (5 ).

-

Step 2: Intramolecular Aldol-Type Reaction: The enolizable portion of the intermediate (5 ) then undergoes an intramolecular, base-catalyzed aldol-type reaction, forming a new six-membered ring (6 ).

-

Step 3: Dehydration: The final step is the elimination of a water molecule from intermediate 6 to yield the final quinoline product (7 ).[1]

While both pathways are plausible, experimental evidence suggests that for most standard Friedländer reactions, the aldol-first pathway (Pathway A) is the predominant route.[8]

Mechanistic Overview Diagram

Caption: Competing mechanistic pathways in the Friedländer synthesis.

Catalysis and Experimental Conditions: A Field-Proven Perspective

The choice of catalyst is a critical determinant of reaction efficiency, yield, and in some cases, regioselectivity. The reaction can be performed under a wide range of conditions, from harsh classical methods to milder, more environmentally benign modern protocols.

Catalytic Systems

-

Base Catalysts: Traditional base catalysts include alkali hydroxides (NaOH, KOH) and alkoxides (sodium ethoxide, potassium tert-butoxide).[9][10] These are effective for promoting the initial enolate formation but can sometimes lead to side reactions like the self-condensation of the methylene-containing reactant.[9]

-

Acid Catalysts: A wide variety of Brønsted acids (p-toluenesulfonic acid, sulfuric acid) and Lewis acids (iodine, neodymium(III) nitrate, ytterbium triflate) have been successfully employed.[1][11] These catalysts activate the carbonyl groups towards nucleophilic attack.

-

Modern Catalysts: Recent advancements have focused on heterogeneous and reusable catalysts to simplify work-up procedures and improve the sustainability of the synthesis.[3] These include solid-supported acids like Amberlyst-15, Nafion, and various metal-organic frameworks (MOFs).[3][12] The use of ionic liquids as both solvent and catalyst has also been explored.[5]

Reaction Conditions

-

Solvents: Ethanol is a common solvent for base-catalyzed reactions.[3] Toluene or dichloromethane are often used under acidic conditions.[9] Notably, many modern protocols have been developed under solvent-free conditions, often coupled with microwave irradiation, which can dramatically reduce reaction times and improve yields.[5][11]

-

Temperature: The reaction typically requires heating, often to the reflux temperature of the chosen solvent, to drive the dehydration steps to completion.[13]

Data Summary: Catalyst Impact on Yield

The following table summarizes representative yields for the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone using different catalytic systems, illustrating the impact of the catalyst choice.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| KOH | Ethanol | Reflux | 12 | ~75% | [10] (Implied) |

| p-TsOH | Toluene | Reflux | 8 | ~85% | [1] (Implied) |

| Iodine | Solvent-free | 100 | 2 | 92% | [11] |

| Neodymium(III) Nitrate | Solvent-free | 120 | 0.5 | 94% | [11] |

| Ionic Liquid [bmim]HSO₄ | Solvent-free (MW) | 120 | < 1 | 95% | [5] |

Experimental Protocol: A Self-Validating Workflow

This section provides a generalized, representative protocol for the synthesis of a substituted quinoline via a solvent-free, acid-catalyzed Friedländer reaction.

Synthesis of 2,4-dimethylquinoline

-

Reactants & Reagents:

-

2-aminoacetophenone (1.0 mmol, 135 mg)

-

Acetone (3.0 mmol, 220 µL)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 19 mg)

-

-

Apparatus:

-

10 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Standard glassware for work-up and purification

-

-

Procedure:

-

Charging the Flask: To the round-bottom flask, add 2-aminoacetophenone, acetone, and p-TsOH.

-

Reaction: Place the flask in the heating mantle and heat the mixture to 80°C with vigorous stirring. Attach the reflux condenser and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 10 mL of ethyl acetate and 10 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,4-dimethylquinoline.

-

Workflow Diagram

Caption: General experimental workflow for Friedländer synthesis.

Scope, Limitations, and Strategic Comparisons

While highly versatile, the Friedländer synthesis is not without its challenges.

-

Substrate Scope: A wide array of functional groups on the 2-aminoaryl carbonyl component are tolerated. The methylene partner can include symmetrical ketones, β-ketoesters, and ketones with additional activating groups.[6]

-

Major Limitation: Regioselectivity: The primary drawback arises when using unsymmetrical ketones (e.g., 2-butanone). The reaction can produce a mixture of 2,3-disubstituted and 2-monosubstituted quinolines, posing significant purification challenges.[6][9] Addressing this regioselectivity issue is an active area of research, with solutions including the use of specific catalysts or pre-functionalizing the ketone.[9]

Comparison to Other Named Reactions

| Synthesis Method | Reactants | Conditions | Key Features/Drawbacks |

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl | Milder; Acid or Base Catalysis | Versatile, good yields; Regioselectivity issue with unsymmetrical ketones.[7] |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Harsh, highly exothermic | Simple starting materials; Low yields, violent reaction, limited substitution.[6][7] |

| Combes | Aryl amine + 1,3-dicarbonyl | Acid-catalyzed | Good for 2,4-substituted quinolines; Can have regioselectivity issues with substituted anilines.[6] |

| Pfitzinger | Isatin + carbonyl compound | Basic conditions | An extension of the Friedländer; Yields quinoline-4-carboxylic acids.[10][14] |

Conclusion and Future Outlook

The Friedländer synthesis is an enduring and powerful tool for the construction of the quinoline scaffold. Its mechanistic foundation, proceeding primarily through an aldol condensation-cyclization sequence, allows for rational optimization of reaction conditions. While challenges such as regioselectivity persist, modern innovations in catalysis, including the use of solid-supported reagents, MOFs, and microwave-assisted solvent-free protocols, have significantly expanded its scope and applicability.[3][12][15] These advancements continue to enhance the efficiency and environmental profile of the reaction, ensuring its continued prominence in the synthesis of complex heterocyclic molecules for the pharmaceutical and materials science industries.

References

-

Gholap, A. R., & Gill, C. H. (2019). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 96(11), 1435-1444. [Link]

-

García, J. I., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(23), 8082-8089. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 5, 2026, from [Link]

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved January 5, 2026, from [Link]

-

Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 5, 2026, from [Link]

-